molecular formula C26H18ClN3O4S B2983098 Ethyl 3-(4-chlorophenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-65-7

Ethyl 3-(4-chlorophenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2983098
CAS No.: 851950-65-7
M. Wt: 503.96
InChI Key: RPLFQZFPDGGHCT-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with a 4-chlorophenyl group at position 3, a naphthalene-2-carbonylamino moiety at position 5, and an ethyl carboxylate ester at position 1. The 4-oxo group contributes to its planar structure, facilitating π-π stacking interactions in biological systems. Its synthesis typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and amide coupling, as inferred from analogous protocols for structurally related compounds .

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18ClN3O4S/c1-2-34-26(33)22-20-14-35-24(21(20)25(32)30(29-22)19-11-9-18(27)10-12-19)28-23(31)17-8-7-15-5-3-4-6-16(15)13-17/h3-14H,2H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLFQZFPDGGHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(4-chlorophenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a compound belonging to the thienopyridazine class, characterized by its unique heterocyclic structure. This article explores its biological activity based on available research and findings.

Chemical Structure and Properties

The compound features a thieno[3,4-d]pyridazine core, which is known for various biological activities. The presence of multiple functional groups, including an ethyl ester, a chlorophenyl group, and a naphthalenecarbonyl group, contributes to its potential pharmacological properties.

Antiviral Activity

Research on similar thienopyridazine derivatives has indicated potential antiviral properties. For instance, compounds derived from 1,3,4-thiadiazole have shown effectiveness against the tobacco mosaic virus (TMV) in bioassays. A study demonstrated that certain derivatives exhibited up to 50% inhibition of TMV at a concentration of 500 μg/mL . Although specific data on the compound is limited, its structural analogs suggest possible antiviral applications.

Antimicrobial Properties

Thienopyridazine derivatives are often investigated for their antimicrobial activities. Compounds with similar structures have been reported to possess antifungal and antibacterial properties . While direct studies on this compound are sparse, the presence of the chlorophenyl and naphthalene moieties may enhance its interaction with microbial targets.

Case Studies and Experimental Data

  • Synthesis and Activity Correlation : A study synthesized various thienopyridazine derivatives and evaluated their biological activities. The synthesized compounds were subjected to antiviral testing against TMV, revealing that modifications to the phenyl rings significantly affected their efficacy .
  • Inhibition Rates : In related studies on sulfonamide derivatives containing thiadiazole rings, compounds showed varying degrees of inhibition against TMV. For example:
    CompoundConcentration (mg/mL)Inhibition Rate (%)
    7b0.542.00
    7i0.542.49
    Ningnanmycin (control)0.554.51
    These findings suggest that structural variations can lead to significant differences in biological activity .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: The naphthalene-2-carbonylamino group in the target compound provides a bulky aromatic system, likely enhancing binding affinity to hydrophobic pockets in tau protein compared to smaller substituents like methylamino (Compound 66) . Halogenated phenyl groups (e.g., 4-chloro vs. 4-fluoro) modulate electron density and metabolic stability. Fluorine’s electronegativity may reduce oxidative metabolism, extending half-life .

Synthetic Accessibility: Brominated derivatives (e.g., Compound 68) achieve higher yields (75%) compared to methylamino-substituted analogues (27%), possibly due to favorable reaction kinetics in halogenation steps .

Solubility vs. Permeability Trade-offs: Polar groups (e.g., amino in Compound 68) improve aqueous solubility but may hinder blood-brain barrier penetration, critical for neurodegenerative drug candidates .

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